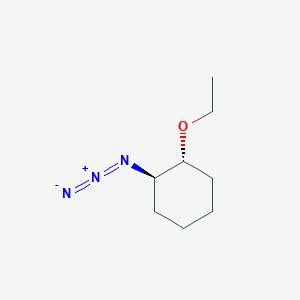

![molecular formula C8H7N3S2 B2901035 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine CAS No. 400080-61-7](/img/structure/B2901035.png)

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” is a derivative of the 4-Methyl-1,2,3-thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” were not found, there are methods for synthesizing related compounds. For instance, a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiadiazole derivatives have been studied for their potential as antimicrobial agents. A series of new hydrazide–hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and showed significant antimicrobial activity .

Cytotoxic Effects in Cancer Therapy

These compounds have also been evaluated for their cytotoxic effects against various cancer cell lines. For instance, MTT assays determined the cytotoxic effects of certain 1,3,4-thiadiazole derivatives on leukemia cell lines and human cervical carcinoma cell lines .

Cancer Cell Line Targeting

Another study highlighted a triazole derivative that exhibited effective cytotoxic activity against different cancer cell lines with IC50 values in the nanomolar range .

Cell Membrane Interaction

The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, making them useful in targeting specific cells or tissues .

Mecanismo De Acción

Target of Action

Compounds with a similar thiadiazole ring structure have been found to interact with various biological targets, including enzymes, receptors, and dna .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine might have similar interactions with its targets.

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine might have similar effects on biochemical pathways.

Result of Action

It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine might have similar effects at the molecular and cellular level.

Propiedades

IUPAC Name |

4-methyl-5-pyridin-2-ylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c1-6-8(13-11-10-6)12-7-4-2-3-5-9-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDGGIGDYXLRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2900963.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2900965.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)

![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)

![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)

![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2900972.png)

![N-Methyl-N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]phenyl]cyclopropanecarboxamide](/img/structure/B2900973.png)

![3-[Chloro(difluoro)methyl]aniline](/img/structure/B2900975.png)